molecular formula C24H24N2O7 B1308161 2-(Quinolin-4-yl)malonaldehyde CAS No. 40070-86-8

2-(Quinolin-4-yl)malonaldehyde

Cat. No.: B1308161
CAS No.: 40070-86-8
M. Wt: 452.5 g/mol
InChI Key: HGDDGVKYQNOJAA-UHFFFAOYSA-N
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Description

2-(Quinolin-4-yl)malonaldehyde is a useful research compound. Its molecular formula is C24H24N2O7 and its molecular weight is 452.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Corrosion Inhibition

2-(Quinolin-2-yl)quinazolin-4(3H)-one, a quinoline derivative, has been investigated for its effectiveness in inhibiting the corrosion of Q235 steel in hydrochloric acid. This study utilized various methods such as potentiodynamic polarization curves, electrochemical impedance spectroscopy, and surface analysis techniques. The compound demonstrated significant inhibitory effects on steel corrosion, acting as a mixed-type inhibitor and forming a protective layer on the steel surface (Zhang et al., 2016).

Anticancer Activity

Research on quinolinyl cyanostilbene analogs, structurally related to quinoline derivatives, revealed their potential as anticancer agents. These compounds showed growth inhibition against a range of human cancer cell lines, with certain derivatives exhibiting significant potency against specific cancer types such as melanoma and non-small cell lung cancer (Penthala et al., 2014).

Antimicrobial Activity

A study on quinolin-4-ylmethoxychromen-2- and -4-ones demonstrated their potent antimicrobial properties. These compounds were synthesized through a solvent-free, microwave-assisted process and showed effectiveness against various microbial strains (Kumar et al., 2015).

Cytotoxic Properties

Novel quinoline-3-carbaldehyde hydrazones containing triazole or benzotriazole moieties were synthesized and evaluated for their in vitro cytotoxicity. Some derivatives exhibited significant cancer cell growth inhibitory effects, highlighting their potential as anticancer agents (Korcz et al., 2018).

Rhizogenesis in Plant Propagation

Derivatives of 2-((6-R-quinolin-4-yl)thio)acetic acid were explored for their impact on rhizogenesis during microclonal plant propagation. The study focused on developing low-toxic stimulators for this purpose, and some derivatives showed promising results in enhancing root system development (Zavhorodnii et al., 2022).

Plant Growth Promotion

Quinolinyl chalcones were synthesized and their effects on plant growth were evaluated. These novel compounds showed promising results in promoting the growth of certain crops, indicating their potential use in agriculture (Hassan et al., 2020).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(Quinolin-4-yl)malonaldehyde involves the condensation of quinoline-4-carbaldehyde with malonic acid followed by decarboxylation and dehydration.", "Starting Materials": [ "Quinoline-4-carbaldehyde", "Malonic acid", "Acetic anhydride", "Sodium acetate", "Ethanol", "Concentrated sulfuric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Quinoline-4-carbaldehyde is reacted with malonic acid in the presence of acetic anhydride and sodium acetate to form 2-(quinolin-4-yl)malonic acid.", "Step 2: The resulting product is then heated with concentrated sulfuric acid to undergo decarboxylation and form 2-(quinolin-4-yl)acetaldehyde.", "Step 3: The aldehyde group is then oxidized to form 2-(quinolin-4-yl)malonaldehyde using sodium hydroxide and water.", "Step 4: The final product is purified through recrystallization using ethanol." ] }

CAS No.

40070-86-8

Molecular Formula

C24H24N2O7

Molecular Weight

452.5 g/mol

IUPAC Name

2-quinolin-4-ylpropanedial;trihydrate

InChI

InChI=1S/2C12H9NO2.3H2O/c2*14-7-9(8-15)10-5-6-13-12-4-2-1-3-11(10)12;;;/h2*1-9H;3*1H2

InChI Key

HGDDGVKYQNOJAA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(C=O)C=O

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(C=O)C=O.C1=CC=C2C(=C1)C(=CC=N2)C(C=O)C=O.O.O.O

Pictograms

Irritant

Origin of Product

United States

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